Product packaging for Clinitest(Cat. No.:CAS No. 63126-89-6)

Clinitest

Cat. No.: B1228898
CAS No.: 63126-89-6
M. Wt: 475.74 g/mol
InChI Key: QFKWSRIUZIYLCK-UHFFFAOYSA-J
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Description

Clinitest is a chemical reagent tablet based on the Benedict's copper reduction reaction, used for the qualitative and semi-quantitative determination of reducing substances in urine . The test contains a combination of reactive ingredients—including copper sulfate, sodium hydroxide, sodium carbonate, and citric acid—with an integral heat-generating system . The principle of the test involves copper sulfate reacting with reducing substances (e.g., glucose, lactose, galactose, pentoses) in the urine, converting cupric sulfate to cuprous oxide during a boiling reaction . The resultant color, which is read after a 15-second post-boiling waiting period, ranges from blue (negative) through green to orange, providing an estimate of the sugar concentration . This provides clinically useful information on carbohydrate metabolism and has been used in major research studies, such as the Diabetes Control and Complications Trial (DCCT) . The standard 5-drop procedure measures up to 2% sugar, while the 2-drop method extends the measurable range to 5% . It is important to note that this compound is not specific for glucose and will react with sufficient quantities of any reducing substance . The tablets are hygroscopic and must be protected from moisture to maintain stability . This product is For Research Use Only (RUO). It is strictly prohibited for personal, medicinal, or diagnostic use. The tablets are poisonous if swallowed and can cause severe symptoms including burns to the mouth and throat, bloody vomit, and shock .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10CuNa2O15S B1228898 Clinitest CAS No. 63126-89-6

Properties

IUPAC Name

copper;disodium;hydrogen carbonate;2-hydroxypropane-1,2,3-tricarboxylic acid;hydroxide;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.CH2O3.Cu.2Na.H2O4S.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;2-1(3)4;;;;1-5(2,3)4;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H2,2,3,4);;;;(H2,1,2,3,4);1H2/q;;+2;2*+1;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKWSRIUZIYLCK-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(O)[O-].[OH-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10CuNa2O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212467
Record name Benedict's reagent
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URL https://comptox.epa.gov/dashboard/DTXSID80212467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63126-89-6
Record name Clinitest
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benedict's reagent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with copper(2+) sulfate (1:1), sodium hydrogen carbonate and sodium hydroxide (Na(OH))
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Historical Context and Evolution of Copper Reduction Chemistry in Analytical Science

Antecedents to Modern Reducing Sugar Detection: Early Chemical Methodologies

The quest to detect and quantify sugars in biological fluids, particularly urine, has been a long-standing endeavor in medical diagnostics. Early methods were often rudimentary, relying on observations like the sweet taste of urine or its attraction to insects to identify what was then termed "honey urine". ibms.org The 19th century, however, ushered in a more scientific approach with the advent of chemical tests based on the reducing properties of certain sugars.

The foundation of modern reducing sugar detection was laid in 1841 by German chemist Karl Trommer, who devised the first copper reduction test. ibms.org This was followed by Hermann von Fehling's more stable copper sulphate reagent in 1849, which became a widely used method to differentiate between water-soluble carbohydrates and ketone functional groups. ibms.orgwikipedia.orgchemistrylearner.com The Fehling's test, however, had its limitations.

A significant advancement came in 1908 with the work of American chemist Stanley R. Benedict. nih.govdiabetesjournals.orgcmeindia.inoxfordreference.com He developed Benedict's reagent, a mixture of sodium citrate (B86180), sodium carbonate, and copper sulfate (B86663), which was less corrosive and more stable than Fehling's solution. cmeindia.innih.gov The Benedict's test involved heating the reagent with a urine sample; a color change from blue to green, yellow, orange, or red indicated the presence and approximate concentration of reducing sugars. cmeindia.inacs.org For over half a century, Benedict's test was the mainstay for monitoring glycosuria. ibms.orgnih.gov

These early copper reduction tests were non-specific, meaning they reacted with any reducing substance present in the urine, not just glucose. acs.orggoogle.com This included other sugars like lactose (B1674315), fructose (B13574), galactose, and pentose, as well as non-sugar reducing substances such as creatinine (B1669602) and uric acid. google.com Despite this lack of specificity, these methods were instrumental in the early diagnosis and management of conditions like diabetes mellitus.

MethodYear DevelopedKey Chemical ComponentsPrinciple of Reaction
Trommer's Test1841Copper(II) sulfate in an alkaline solutionReduction of Cu²⁺ to Cu₂O by reducing sugars upon heating
Fehling's Test1849Fehling's A (Copper(II) sulfate) and Fehling's B (Potassium sodium tartrate and Sodium hydroxide)Reduction of a tartrate complex of Cu²⁺ to red copper(I) oxide in the presence of reducing sugars and heat. wikipedia.orgchemistrylearner.com
Benedict's Test1908Copper(II) sulfate, Sodium carbonate, Sodium citrateReduction of Cu²⁺ to Cu₂O in a less alkaline and more stable solution, forming a colored precipitate. cmeindia.innih.gov

Development of Effervescent Tablet Formulations for Qualitative and Semi-Quantitative Analysis

The traditional Benedict's test, while a significant improvement, still required laboratory equipment, including a heat source like a Bunsen burner, making it cumbersome for use outside of a clinical setting. acs.orgacs.org The need for a more convenient and portable test led to a major innovation in the 1940s.

In 1941, Miles Laboratories, the company renowned for Alka-Seltzer®, introduced the "Clinitest" tablet. acs.orgacs.orgnih.gov This development, spearheaded by Walter Ames Compton and his colleague Jonas Kamlet, was a direct result of applying their expertise in effervescent technology to clinical diagnostics. acs.org The this compound tablet contained the necessary reagents for the copper reduction test in a solid, self-heating formulation. acs.org

The key components of the this compound tablet were cupric sulfate, sodium hydroxide (B78521), citric acid, and a small amount of carbonate to induce an effervescent reaction. acs.org When a few drops of urine were added to a test tube containing a this compound tablet, the reaction generated its own heat, eliminating the need for an external heat source. acs.orgyoutube.com The resulting color change could then be compared to a color chart to provide a semi-quantitative estimate of the amount of reducing sugar present. acs.orgwebnode.co.uk

This compound offered a more accurate and convenient method for measuring reducing sugars compared to its predecessors and could be easily performed in a doctor's office or by patients at home. acs.orgacs.org This marked a significant step forward in patient self-monitoring. webnode.co.uk The test was available in a "5-drop" method and a "2-drop" method for measuring different concentration ranges of glucose. nih.gov

Qualitative vs. Semi-Quantitative Analysis:

Qualitative tests simply indicate the presence or absence of a substance. sekisuidiagnostics.comjohnsontestpapers.comwho.int

Semi-quantitative tests , like this compound, provide an estimate of the concentration of a substance, often through a colorimetric scale (e.g., trace, 1+, 2+, 3+). sekisuidiagnostics.comwho.int

The this compound tablet provided a semi-quantitative result, allowing for a more nuanced understanding of the level of reducing substances in the urine than a simple positive or negative result. sekisuidiagnostics.com

Transition from Non-Specific Copper Reduction Tests to Specific Enzymatic Assays

While this compound represented a major advancement in convenience and accessibility, it still shared the fundamental limitation of its predecessors: non-specificity. acs.org The copper reduction method could not distinguish between glucose and other reducing substances, which could lead to misleading results. google.com

The need for a test specific to glucose spurred further research, leading to the development of enzymatic assays. In 1956, the research team at Miles Laboratories, led by Alfred and Helen Free, introduced "Clinistix," the first dip-and-read test strip for glucose. ibms.orgacs.org This innovative test utilized the enzyme glucose oxidase, which specifically catalyzes the oxidation of glucose. acs.orggoogle.com

The Clinistix test was based on a double sequential enzymatic reaction involving glucose oxidase and peroxidase. acs.org This reaction produced a color change that was directly proportional to the concentration of glucose in the urine. google.com This new method was not only specific to glucose but also more sensitive than the copper reduction tests. diabetesjournals.org

The development of glucose-specific enzymatic tests marked a significant turning point in urinalysis and diabetes management. ibms.org While copper reduction tests like this compound continued to be used, particularly for screening newborns for inborn errors of carbohydrate metabolism where detecting non-glucose reducing sugars is important, enzymatic assays became the standard for glucose monitoring due to their specificity and ease of use. lybrate.com The evolution from the non-specific copper reduction principle of this compound to the highly specific enzymatic action of later tests reflects the continuous drive for greater accuracy and reliability in analytical science.

Test TypeExamplePrincipleSpecificity
Copper Reduction (Liquid Reagent)Benedict's TestReduction of Cu²⁺ ions by any reducing substance present. cmeindia.inNon-specific for glucose. acs.org
Copper Reduction (Effervescent Tablet)This compoundSelf-heating reaction for the reduction of Cu²⁺ ions. acs.orgNon-specific for glucose.
Enzymatic (Dip-and-Read Strip)ClinistixGlucose oxidase specifically oxidizes glucose, leading to a color change. acs.orggoogle.comSpecific for glucose. google.com

Fundamental Chemical Mechanism and Reaction Kinetics of the Clinitest System

Redox Chemistry of Cupric Ion Reduction by Aldehyde Groups in Reducing Sugars

The core of the Clinitest reaction lies in a redox process where cupric ions (Cu²⁺) from copper sulfate (B86663) are reduced by the free aldehyde or ketone groups present in reducing sugars. vaia.combyjus.comlibretexts.orgsavemyexams.com While monosaccharides like glucose and fructose (B13574) are reducing sugars, disaccharides like sucrose (B13894) are generally non-reducing unless they are hydrolyzed. savemyexams.comegyankosh.ac.in The aldehyde group is oxidized to a carboxylic acid, while the copper(II) ion is reduced to copper(I) ion. libretexts.orguobaghdad.edu.iqchemguide.co.uk

Elucidation of the Reaction Pathway and Formation of Cuprous Oxide

The reaction pathway involves the reduction of soluble blue copper(II) ions to insoluble brick-red copper(I) oxide (Cu₂O). vaia.combyjus.comsavemyexams.comissr.edu.kh In the alkaline conditions provided by the this compound tablet, reducing sugars, particularly aldoses, undergo enediol formation. byjus.comseniorchem.com This enediol is a strong reducing agent that donates electrons to the cupric ions. byjus.comseniorchem.com The simplified electron-half-equation for the reduction of copper(II) in alkaline conditions is often represented as:

2 Cu²⁺ (aq) + 2 OH⁻ (aq) + 2 e⁻ → Cu₂O (s) + H₂O (l) chemguide.co.uk

The aldehyde group of the reducing sugar is oxidized, which can be represented as:

RCHO + 2 OH⁻ → RCOO⁻ + H₂O + 2 e⁻ chemguide.co.uk

Role of Alkali and Chelating Agents in Sustaining Copper(II) Solubility and Reactivity

The this compound tablet contains sodium hydroxide (B78521) and sodium carbonate, which provide the necessary alkaline medium for the reaction to occur. pointofcare.netscribd.comadventisthealthcare.com The alkaline environment is crucial for the tautomerization of sugars, including the conversion of ketoses like fructose into aldoses, enabling them to act as reducing agents. byjus.comseniorchem.com The alkali also facilitates the enediol formation, which is key to the reducing capacity of the sugar. byjus.comseniorchem.com

Chelating agents, such as sodium citrate (B86180) or sodium potassium tartrate (Rochelle salt), are included in copper reduction reagents like Benedict's solution and Fehling's solution, which are chemically similar to the this compound system. byjus.comegyankosh.ac.inchemguide.co.ukseniorchem.com These agents form soluble complexes with the copper(II) ions, preventing them from precipitating as insoluble copper(II) hydroxide in the alkaline solution. egyankosh.ac.inchemguide.co.ukseniorchem.com This keeps the copper(II) ions in solution and available to react with the reducing sugar. seniorchem.com While the search results for this compound specifically mention sodium citrate and citric acid as components, their role aligns with that of chelating agents in similar copper reduction tests. pointofcare.netscribd.comontosight.ai Citric acid and sodium carbonate also aid in dissolving the tablet and contribute to the heat generation upon contact with water. scribd.comadventisthealthcare.com

Kinetic and Thermodynamic Considerations of the Glucose-Copper(II) Reaction

The reaction between glucose and copper(II) ions is influenced by several factors, including temperature, pH, and the concentrations of the reactants. ontosight.aiadventisthealthcare.comseniorchem.com The inherent heat generated by the dissolution of the this compound tablet in water, primarily due to the reaction of sodium hydroxide with water and citric acid, provides the elevated temperature necessary for the reaction to proceed efficiently. pointofcare.netscribd.comadventisthealthcare.comseniorchem.com

Factors Influencing Reaction Rate: Temperature, pH, and Reagent Concentration

Temperature plays a significant role in the reaction rate; increasing the temperature generally increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus speeding up the reaction. khanacademy.orguomustansiriyah.edu.iq The heat generated by the this compound tablet is integral to achieving the reaction temperature required for the reduction of copper(II) by reducing sugars. pointofcare.netscribd.comadventisthealthcare.comseniorchem.com

The pH of the reaction medium is also critical. The reaction proceeds under alkaline conditions, which favor the enediol formation of reducing sugars. byjus.comseniorchem.com Changes in pH outside the optimal range can significantly affect the reaction rate and the stability of the reactants and intermediates. khanacademy.orguomustansiriyah.edu.iq

Reagent concentrations, specifically the concentration of reducing sugar and copper(II) ions, directly influence the reaction rate. Higher concentrations of reactants generally lead to a faster reaction rate, assuming other factors are not limiting. uomustansiriyah.edu.iq The semi-quantitative nature of the this compound relies on the color intensity correlating with the concentration of reducing substances. pointofcare.netvaia.comscribd.comontosight.ai

Influence of Excipients and Buffering Systems on Reaction Efficiency and Stability

This compound tablets contain various excipients in addition to the primary reactive ingredients (copper sulfate, sodium hydroxide, citric acid, and sodium carbonate). pointofcare.netscribd.com These excipients, such as fillers and binders, contribute to the tablet's physical integrity and dissolution properties. pointofcare.netscribd.com While their primary role is not directly in the redox chemistry, they can influence the reaction efficiency by affecting the rate of tablet dissolution, the uniformity of the reaction mixture, and the stability of the reactive components.

Analytical Methodologies and Spectroscopic Characterization of Clinitest Reaction Products

Principles of Colorimetric Detection and Semi-Quantitative Interpretation in Copper Reduction Tests

The fundamental principle of copper reduction tests, such as those employing Clinitest, lies in the ability of reducing sugars to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺) in an alkaline solution under heat. pointofcare.netlww.comsavemyexams.commicrobiologyinfo.comtutoroot.com this compound tablets contain copper sulfate (B86663) (providing Cu²⁺ ions), sodium hydroxide (B78521) (providing the alkaline medium), and citric acid, which reacts with sodium hydroxide and water to generate the necessary heat for the reaction. pointofcare.netlww.comadventisthealthcare.com Sodium carbonate is also present and assists in dissolving the tablet. pointofcare.netadventisthealthcare.com

The reaction proceeds as follows: Cupric sulfate, which is blue in solution, is reduced by reducing substances to form cuprous oxide (Cu₂O). pointofcare.netlww.comsavemyexams.commicrobiologyinfo.comtutoroot.com Cuprous oxide is insoluble in water and precipitates, causing a color change in the reaction mixture. savemyexams.commicrobiologyinfo.com The color observed ranges along a spectrum from blue (indicating no reducing sugar) through green, yellow, orange, and finally to brick-red or reddish-brown, signifying increasing concentrations of reducing substances. pointofcare.netlww.comsavemyexams.commicrobenotes.commicrobiologyinfo.comtutoroot.comslideshare.net

This color change allows for a semi-quantitative interpretation of the results. scribd.comsavemyexams.commicrobenotes.comslideshare.netoup.com By comparing the observed color to a standardized color chart provided with the test kit, an estimation of the concentration of reducing substances in the sample can be made. pointofcare.netscribd.comslideshare.netoup.com The intensity and shade of the color correlate with the concentration of the reducing sugar present. microbenotes.com For instance, a green color may indicate a trace amount, while a brick-red color suggests a high concentration. savemyexams.commicrobenotes.comslideshare.net

Different procedures exist for using this compound, such as the 5-drop and 2-drop methods, which can influence the range of sugar concentrations measured. The standard 5-drop method measures up to 2% sugar, while the 2-drop method can measure up to 5%. pointofcare.net

Spectrophotometric Characterization of Reaction Product Formation and Color Intensity

While traditionally interpreted visually using a color chart, the color intensity and the formation of the cuprous oxide precipitate in copper reduction tests can be characterized more precisely using spectrophotometry. Spectrophotometry is a technique that measures the absorbance or transmission of light through a solution as a function of wavelength. wikipedia.org In the context of the this compound reaction, spectrophotometry can be used to quantitatively analyze the colored product (Cu₂O precipitate) or the remaining reactant (Cu²⁺ ions).

The cuprous oxide precipitate is responsible for the color change observed. The amount of light absorbed by the reaction mixture is indicative of the concentration of the colored product formed, which in turn correlates with the initial concentration of reducing sugar. wikipedia.org Spectrophotometric methods can measure the concentration of various molecules in solution based on their light absorbance properties.

Research has explored converting copper reduction tests, like Fehling's test (which shares the same chemical principle as Benedict's/Clinitest), into spectrophotometric methods for more precise quantitative analysis. nih.govresearchgate.net These methods often involve measuring the absorbance of a colored complex formed by the reduced copper ions or monitoring the decrease in absorbance of the initial copper solution. researchgate.netnih.gov For example, the Nelson-Somogyi method, a quantitative determination of reducing sugars, involves the reduction of copper and subsequent reaction of the cuprous ions with phosphomolybdic acid to form a blue color that can be measured spectrophotometrically at 520 nm.

Spectrophotometric analysis can provide a more objective and potentially more sensitive measurement of the reaction compared to visual interpretation of color charts. hannainst.com By measuring the absorbance at a specific wavelength where the colored product has maximum absorbance (λmax), the concentration can be determined using Beer-Lambert's law, provided a calibration curve is established. juniperpublishers.com

Calibration Strategies for Semi-Quantitative Assays Based on Color Gradients

Semi-quantitative interpretation of this compound results relies on comparing the developed color to a reference color chart. pointofcare.netscribd.comslideshare.netoup.com This color chart represents a gradient of colors corresponding to different concentrations of reducing substances. savemyexams.commicrobenotes.com

Calibration for these semi-quantitative assays is inherently linked to the visual correlation between color intensity and concentration. savemyexams.commicrobenotes.com Manufacturers provide color charts with specific color blocks assigned to concentration ranges (e.g., 0%, ¼%, ½%, 1%, 2% or more). slideshare.netoup.com Users visually match the color of the reacted sample to the closest color block on the chart to estimate the concentration. pointofcare.netoup.com

To perform a semi-quantitative test using a color chart, standard solutions with known concentrations of reducing sugar are typically used to understand the expected color reactions at different levels. savemyexams.com By observing the colors produced by these standards under the same reaction conditions, users can become familiar with the color gradient and improve their ability to interpret unknown samples. savemyexams.com

While visual comparison is the standard method for this compound, more standardized semi-quantitative approaches in copper reduction tests can involve setting up standard solutions and comparing the unknown sample's color to this series of known concentrations. savemyexams.com This allows for a more informed estimation of the concentration based on the observed color intensity relative to the standards.

For improved accuracy and to avoid subjective interpretation, colorimeters can be used to measure the absorbance or transmission of light through the reacted solutions. savemyexams.comhannainst.com By establishing a calibration curve based on the absorbance values of solutions with known concentrations, the concentration of an unknown sample can be determined more precisely. savemyexams.comjuniperpublishers.com

Analytical Performance Characteristics of Copper Reduction Methods: Sensitivity and Range Extension

The analytical performance of copper reduction methods, including those utilizing this compound, is characterized by their sensitivity and the range of concentrations they can detect. Sensitivity refers to the lowest concentration of a substance that the test can reliably detect. The range extension refers to the ability to measure higher concentrations.

Copper reduction tests are generally considered sensitive enough to detect the presence of reducing sugars. mlsu.ac.in For example, Fehling's test is reported to be sensitive enough to detect even 1 mg of glucose. mlsu.ac.in this compound, specifically, is designed to detect reducing substances in urine and provides clinically useful information on carbohydrate metabolism. pointofcare.net

The standard 5-drop this compound procedure measures reducing substances up to 2% concentration. pointofcare.netadventisthealthcare.com For the detection of higher concentrations, the 2-drop method is recommended, which extends the measurement range up to 5%. pointofcare.netadventisthealthcare.com This demonstrates a method for range extension within the this compound system.

Studies comparing different glucose testing methods have evaluated the accuracy of copper reduction tests like this compound at various glucose concentrations. One study compared this compound (5-drop and 2-drop methods) with glucose-oxidase tests and found differences in accuracy across concentration ranges. nih.gov The 2-drop this compound method was found to be more accurate than the 5-drop method, particularly at lower glucose concentrations (0.5-1.25%). nih.gov

It is important to note that copper reduction tests are not specific to glucose and will react with other reducing substances. lww.comadventisthealthcare.com This lack of specificity can influence the interpretation of results, especially when screening for specific sugars like glucose. lww.com

Modern research in glucose sensing explores ways to enhance the sensitivity and linear range of copper-based detection methods, often utilizing electrochemical techniques or modified materials. researchgate.netnih.govmdpi.com While these advanced methods offer higher sensitivity and wider linear ranges, the fundamental principles of copper reduction remain relevant in the development of new glucose sensing technologies. researchgate.netnih.govmdpi.com

Interference Chemistry in Clinitest Reagent Systems

Chemical Interactions of Non-Glucose Reducing Substances with Copper(II) Reagents

The fundamental chemistry of the Clinitest involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by reducing substances. This redox reaction forms cuprous oxide, which precipitates and causes the observed color change pointofcare.netadventisthealthcare.comvaia.commedicalalgorithms.com. Any compound present in the urine that can donate electrons and reduce Cu²⁺ under the assay conditions will potentially interfere with the test, leading to a positive result even in the absence of glucose.

Impact of Other Monosaccharides and Disaccharides on Reaction Specificity

The this compound is known to react positively with reducing sugars other than glucose. These include other monosaccharides and certain disaccharides adventisthealthcare.comnih.govscribd.comnih.gov. Monosaccharides such as fructose (B13574), galactose, and pentoses (like arabinose and ribose) possess free anomeric carbons that can open to form aldehyde or ketone groups, enabling them to act as reducing agents byui.eduwikipedia.org. Disaccharides like lactose (B1674315) and maltose (B56501) also have a free or potentially free anomeric carbon on one of their monosaccharide units, allowing them to exhibit reducing properties lumenlearning.comwikipedia.org. Sucrose (B13894), a disaccharide of glucose and fructose, is a non-reducing sugar because the glycosidic bond links the anomeric carbons of both monosaccharides, preventing ring opening and the formation of a free carbonyl group lumenlearning.comwikipedia.org. Therefore, while glucose is the most common reducing sugar found in urine, the presence of other reducing monosaccharides and disaccharides can lead to a positive this compound result, which would be a false positive for glucose specifically adventisthealthcare.comontosight.ainih.govnih.gov. This is particularly relevant in screening for inborn errors of metabolism in children, where the presence of reducing sugars other than glucose in urine can be indicative of specific metabolic disorders adventisthealthcare.comquizlet.com.

Influence of Ascorbic Acid and Other Exogenous Chemical Reductants

Ascorbic acid (Vitamin C) is a potent reducing agent that can interfere with redox-based assays, including the this compound nih.govnih.govquizlet.comquizlet.comresearchgate.netnih.govd-nb.info. High concentrations of ascorbic acid in urine can reduce the cupric ions in the this compound tablet, leading to a false positive result nih.govquizlet.comnih.gov. The extent of this interference can vary depending on the concentration of ascorbic acid d-nb.info. While some sources suggest that high oral doses of ascorbic acid may not cause false positives in copper reduction tests nih.gov, others indicate that large quantities can indeed lead to false positive results nih.gov.

Other exogenous chemical reductants, including certain drugs and their metabolites, can also interfere with the this compound. Examples mentioned include metabolites of some sulfa drugs, methapyriline compounds, nalidixic acid, cephalosporins, and penicillin pointofcare.netmedicalalgorithms.comnih.govquizlet.com. These substances can act as reducing agents and contribute to a positive reaction quizlet.com.

Effects of Endogenous Non-Saccharide Reducing Agents (e.g., Creatinine (B1669602), Uric Acid, Bilirubin) on Reaction Outcome

Besides sugars, other endogenous non-saccharide substances present in urine possess reducing properties and can potentially interfere with the this compound. Creatinine, uric acid, and bilirubin (B190676) are examples of such compounds quizlet.comquizlet.comd-nb.infonih.govopenaccessjournals.com.

Creatinine, a metabolic waste product, can interfere with certain creatinine estimation methods based on the Jaffe reaction, which also involves alkaline conditions nih.govopenaccessjournals.com. While the interference of creatinine with the copper reduction test is less commonly emphasized than that of sugars or ascorbic acid, some sources list creatinine as a substance that can cause a false positive copper reduction test medicalalgorithms.com.

Uric acid, the end product of purine (B94841) metabolism, is also a reducing agent la.govla.gov. Studies on interference in clinical chemistry tests indicate that uric acid can interfere with certain assays, including some glucose tests quizlet.comd-nb.info. Its potential to interfere with the copper reduction in this compound is plausible due to its reducing nature in alkaline environments.

Bilirubin, a product of heme degradation, is another endogenous substance with reducing capabilities la.govla.gov. While primarily known for interfering with assays that measure bilirubin itself or those using spectrophotometric methods due to its color openaccessjournals.comla.govla.gov, its reducing properties could theoretically contribute to interference in a copper reduction test, although this is less frequently cited as a significant interferent for this compound compared to sugars or ascorbic acid.

The extent to which these endogenous non-saccharide reducing agents interfere with the this compound depends on their concentration in the urine and the sensitivity of the specific this compound tablet formulation.

Mechanisms of Chemical False Positives and False Negatives in Redox-Based Assays

False positives in the this compound, a redox-based assay, primarily occur when non-glucose reducing substances react with the copper(II) ions, leading to their reduction and the characteristic color change, even if glucose is absent medicalalgorithms.comontosight.aiquizlet.com. This is a direct consequence of the test's principle, which detects any reducing substance, not specifically glucose pointofcare.netnih.gov. The mechanisms involve the non-glucose reducing agent donating electrons to Cu²⁺ ions in the alkaline medium, forming Cu⁺ and subsequently cuprous oxide.

False negatives in the this compound are less common but can occur. One mechanism involves very high concentrations of reducing substances, such as glucose itself, leading to a phenomenon known as "pass-through" nih.govnih.gov. In the "pass-through" phenomenon, the color rapidly progresses through the color chart sequence (blue to green to orange) and then reverts to a greenish-brown or other color that may be misinterpreted as a low or negative result if the reaction is not observed continuously nih.govnih.gov. This happens because at very high concentrations, the cuprous oxide initially formed can be further oxidized or complexed, altering the final color.

Another potential cause of false negatives could be the presence of oxidizing agents in the urine that counteract the reducing action of glucose or other reducing substances. However, this is less commonly reported as a significant issue with this compound compared to the interference from reducing substances.

Tablet degradation due to improper storage (exposure to moisture, heat, or light) can also affect the reactivity of the tablets and potentially lead to false negative results adventisthealthcare.comontosight.aiscribd.com.

Strategies for Mitigating Chemical Interference in Reagent Formulations

Mitigating chemical interference in redox-based assays like this compound primarily focuses on improving the specificity of the reaction for the target analyte (glucose) or counteracting the effect of interfering substances.

One strategy to improve specificity is to use enzyme-based tests, such as those utilizing glucose oxidase, which are highly specific for glucose nih.gov. Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a color change. These tests are generally not affected by other reducing substances like ascorbic acid or other sugars in the same way copper reduction tests are nih.govd-nb.infoscribd.com. However, this compound is a copper reduction test, not an enzyme-based one.

For copper reduction tests, strategies to mitigate interference are more limited but can include modifications to the reagent formulation or testing procedure. While not explicitly detailed in the search results for this compound formulations, general approaches to mitigate interference in chemical assays include:

Adding masking agents: These compounds can selectively react with interfering substances, preventing them from participating in the primary reaction with the copper ions.

Optimizing reagent concentrations and reaction conditions: Adjusting the concentrations of copper sulfate (B86663), alkali, and other components, as well as the reaction time and temperature, might minimize the impact of certain interferents.

Incorporating substances that counteract interferents: For instance, incorporating mercuric ions has been shown to abolish ascorbic acid interference in some peroxidase-based systems by rapidly oxidizing ascorbic acid nih.gov. While this specific approach might not be applicable or safe for this compound, it illustrates the concept of adding counteracting agents.

Procedural modifications: The "pass-through" phenomenon in this compound is addressed by observing the reaction continuously and interpreting the highest color observed during the boiling and brief waiting period nih.govnih.gov. Using the appropriate test method (2-drop or 5-drop) based on the expected glucose concentration can also help manage the "pass-through" effect pointofcare.netnih.gov.

Another crucial aspect of mitigating interference is the awareness of potential interferents and the clinical context of the test results openaccessjournals.comresearchgate.net. Laboratories and healthcare professionals should be aware that a positive this compound result may be due to substances other than glucose and should consider confirmatory tests, especially if there is a discrepancy with glucose-specific tests (like urine dipsticks based on glucose oxidase) or if the clinical picture does not align with glucosuria adventisthealthcare.comquizlet.com.

Comparative Chemical Analysis of Clinitest with Other Reducing Sugar Detection Methodologies

Distinctions Between Copper Reduction Chemistry and Enzymatic Oxidation Methods for Reducing Sugars

Copper reduction methods, such as Clinitest, are based on the general principle that reducing sugars can donate electrons to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺) in an alkaline solution. This reaction is not specific to glucose; any substance with a free aldehyde or ketone group, or one that can isomerize to such a form under alkaline conditions, can act as a reducing agent. pointofcare.netnih.gov The color change observed is due to the formation of insoluble cuprous oxide. pointofcare.net The intensity of the color provides a semi-quantitative measure of the total reducing substances present. pointofcare.netontosight.ai

In contrast, enzymatic oxidation methods, commonly employed in modern glucose test strips (e.g., Clinistix, Diastix), utilize enzymes that are highly specific for glucose. nih.govbrainly.com The most common enzyme used is glucose oxidase, which catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. A second enzyme, peroxidase, then catalyzes the reaction of hydrogen peroxide with a chromogen (a color-forming substance) to produce a colored compound. uogqueensmcf.com The intensity of the color is proportional to the glucose concentration. This enzymatic approach offers significantly higher specificity for glucose compared to copper reduction tests. nih.govbrainly.com

A key distinction lies in their specificity. Copper reduction tests provide a measure of total reducing substances, which can be useful for screening for various inborn errors of carbohydrate metabolism (e.g., galactosemia) where reducing sugars other than glucose might be present in urine. ontosight.ainih.govmedscape.com However, for specific glucose monitoring, especially in diabetes, the lack of specificity of copper reduction tests can lead to false positives if other reducing substances are present. pointofcare.netontosight.ainih.gov Enzymatic tests, being glucose-specific, avoid this interference from other reducing substances. nih.govbrainly.com

Another difference is sensitivity. Enzymatic methods are generally more sensitive and can detect lower concentrations of glucose than copper reduction tests like this compound. nih.govbrainly.com However, this compound, particularly the two-drop method, was noted for its ability to measure higher concentrations of sugar more accurately than some enzymatic strip tests at the time of its widespread use, although it was susceptible to the "pass-through" phenomenon at very high glucose levels. nih.govnih.gov

Comparative Study with Other Chemical Reduction Tests (e.g., Benedict's Test, Fehling's Test)

This compound is fundamentally based on the Benedict's copper reduction reaction. pointofcare.netvaia.com Benedict's test and Fehling's test are older solution-based methods that also utilize the reduction of cupric ions in an alkaline solution by reducing sugars.

FeatureThis compound TestBenedict's TestFehling's Test
PrincipleCopper ReductionCopper ReductionCopper Reduction
Reagent FormSolid TabletSolutionTwo Solutions (Fehling's A and B)
Heat SourceSelf-generating (exothermic reaction)External Heating (boiling water bath)External Heating (boiling water bath)
Alkalinity SourceSodium Hydroxide (B78521)Sodium Carbonate, Sodium Citrate (B86180)Sodium Hydroxide, Potassium Sodium Tartrate
Color ChangeBlue to Green/Yellow/Orange/Red-BrownBlue to Green/Yellow/Orange/Red-BrownBlue to Red-Brown Precipitate
ConvenienceHigh (tablet form, self-heating)Moderate (requires heating)Lower (two solutions, requires heating)
SpecificityNon-specific for glucoseNon-specific for glucoseNon-specific for glucose

Note: This table is a simplified comparison based on the general principles of these tests.

Benedict's reagent typically contains copper sulfate (B86663), sodium carbonate, and sodium citrate. vaia.com The sodium carbonate provides the alkaline medium, and sodium citrate forms a complex with cupric ions to prevent their precipitation as copper(II) hydroxide in the alkaline solution. vaia.com The mixture is heated in a boiling water bath to facilitate the reaction.

Fehling's solution consists of two parts: Fehling's A (copper sulfate solution) and Fehling's B (alkaline solution of potassium sodium tartrate). The tartrate ions in Fehling's B act as chelating agents, keeping the cupric ions in solution in the alkaline environment. Similar to Benedict's test, external heating is required.

This compound's key innovation over Benedict's and Fehling's tests was its tablet format which incorporated the heat-generating components (sodium hydroxide and citric acid reacting with water) directly into the tablet. pointofcare.netacs.orgacs.org This eliminated the need for an external heat source, making the test more convenient and portable. acs.org Despite this difference in format and heat generation, the underlying chemical principle of reducing cupric ions to cuprous oxide remains the same across all three tests.

Evolution of Reagent Formulations: Solid-Phase Tablets Versus Solution-Based and Strip Technologies

The evolution of reducing sugar detection methods reflects a trend towards increased convenience, specificity, and ease of use.

Early methods, like Fehling's and Benedict's tests, were solution-based and required careful preparation of reagents and external heating. nih.gov While effective for their time, they were relatively cumbersome for routine testing, particularly outside of a laboratory setting.

The introduction of this compound in 1941 marked a significant advancement with its solid-phase tablet formulation. acs.orgacs.orgsi.edu This format simplified the testing procedure considerably. The self-heating nature of the tablet, triggered by the addition of water and urine, eliminated the need for a separate heat source, making it more practical for use in various settings, including physician's offices and homes. acs.org The tablet format also offered improved stability compared to solutions. pointofcare.net

Following the development of this compound, the next major evolution was the introduction of reagent strips (dipsticks) in the mid-1950s, starting with Clinistix in 1956. nih.govacs.orgelixirpublishers.com These strips incorporated reagents, initially based on the more specific glucose oxidase method, onto a small pad attached to a plastic strip. nih.govacs.orgbrainly.com The user simply dipped the strip into the urine sample, and a color change occurred on the pad within a specified time. This "dip-and-read" technology was even more convenient than the tablet method, requiring no external heat or mixing of reagents. acs.org

The development of reagent strips allowed for the incorporation of multiple tests on a single strip (e.g., Multistix), providing a broader urine analysis profile from a single sample. acs.org While copper reduction tablets like this compound continued to be used for their ability to detect other reducing sugars and for semi-quantitative measurements at higher concentrations, the specificity and ease of use of enzymatic strips led to their widespread adoption, particularly for glucose monitoring in diabetes. nih.govbrainly.comnih.gov

The evolution from solution-based tests to tablets and then to strips demonstrates a clear progression towards simpler, faster, and more user-friendly diagnostic tools for detecting reducing sugars and glucose. While this compound represented a crucial step forward from traditional solution chemistry by introducing a stable, self-heating tablet format, enzymatic test strips ultimately offered greater specificity for glucose and even higher convenience, becoming the dominant technology for urine glucose testing.

Reagent FormulationExamplesKey FeaturesAdvantagesDisadvantages
Solution-BasedFehling's Test, Benedict's TestLiquid reagents, requires external heatingHistorically significant, foundational chemistryLess convenient, requires preparation and heating
Solid-Phase TabletThis compoundTablet format, self-heating (exothermic reaction)More convenient than solutions, portableNon-specific for glucose, potential for "pass-through"
Reagent StripClinistix, Diastix, MultistixReagents on a strip, "dip-and-read"Highly convenient, specific (for enzymatic tests)Sensitivity can vary, potential for interference

Note: This table summarizes the general characteristics and trends in reagent formulations.

Quality Control and Standardization of Clinitest Type Reagent Formulations

Chemical Purity Assessment of Raw Materials in Reagent Manufacturing

The purity of the raw materials used in the manufacturing of Clinitest-type reagents is paramount to the quality and performance of the final product biopharminternational.comdeskera.com. Impurities in raw materials can interfere with the chemical reaction, leading to inaccurate results biopharminternational.com. Key components like copper sulfate (B86663), sodium carbonate, sodium citrate (B86180), and sodium hydroxide (B78521) must meet specific purity standards.

Purity testing of chemical raw materials is conducted using various analytical techniques to identify and quantify impurities and verify chemical composition deskera.com. Common techniques include gas chromatography, high-performance liquid chromatography, and inductively coupled plasma mass spectrometry deskera.com. These methods help detect impurities such as residual solvents, heavy metals, and other contaminants that could negatively impact the reagent's reactivity and stability deskera.comcampoly.com. Manufacturers typically provide a certificate of analysis (CoA) for raw materials, detailing information such as lot number, manufacturer, purity, identity, and storage conditions campoly.comnih.gov. Verification of the CoA by the reagent manufacturer is a critical step to ensure the raw material meets the required specifications campoly.com.

Standardization Protocols for Reagent Batch Potency and Uniformity

Standardization protocols are essential to ensure that each batch of this compound-type reagent tablets exhibits consistent potency and uniformity bebpa.org. This consistency is crucial for obtaining reproducible and reliable results when testing samples.

Standardization of copper reduction tests like this compound can involve establishing standard solutions with known concentrations of reducing sugar, such as glucose, often prepared using serial dilutions microbenotes.comsavemyexams.com. By comparing the color change produced by a sample of unknown concentration to the color changes observed with the standard solutions, an estimation of the reducing sugar concentration can be made microbenotes.comsavemyexams.com. While traditionally semi-quantitative based on visual color comparison, methods can be standardized further. For instance, timing the reaction until the first color change occurs can provide a more standardized approach savemyexams.com. To minimize subjective interpretation of color, a colorimeter can be employed to measure light absorbance or transmission through the reacted solutions, allowing comparison against a calibration curve established with known sugar concentrations savemyexams.com.

Quality control procedures for this compound tablets themselves involve testing control materials with known concentrations of reducing substances. For example, using normal and abnormal level urine controls is recommended daily and with each new bottle of tablets to ensure they perform within expected ranges pointofcare.net. If controls are out of range, steps such as checking expiration dates and repeating tests with fresh controls or a new bottle of tablets are necessary pointofcare.net.

Development and Validation of Reagent Stability Protocols (Chemical Degradation)

The stability of this compound-type reagents over time is critical to their performance and shelf life. Stability protocols are developed and validated to assess how the reagent's quality is affected by various environmental factors, such as temperature, humidity, and light i3cglobal.comfda.gov. Chemical degradation of the active components, particularly copper sulfate, can lead to a loss of potency and inaccurate results.

Stability testing involves storing reagents under recommended and sometimes accelerated stress conditions (e.g., elevated temperature and humidity) and testing them at periodic intervals to monitor for degradation i3cglobal.comfda.gov. Analytical methods are used to detect and quantify degradation products and assess the remaining potency of the reagent fda.govnih.gov. These studies help determine the appropriate storage conditions and establish an expiration date for the product i3cglobal.comfda.gov. This compound tablets are known to be hygroscopic, meaning they absorb moisture, which can affect their stability; therefore, proper storage in unopened bottles at room temperature is recommended to maintain their long-term stability pointofcare.net.

Establishment of Reference Standards and Control Materials for Reagent Performance Validation

The establishment and use of reference standards and control materials are fundamental to validating the performance of this compound-type reagents and ensuring the accuracy of test results nih.gov.

Reference standards are well-characterized materials with a defined concentration of the analyte (e.g., glucose) that serve as a benchmark for comparison nih.gov. Control materials are tested alongside patient samples to verify that the reagent is performing correctly and that the testing procedure is being followed accurately pointofcare.netcompliancebridge.com. For this compound, this often involves using liquid ready-to-use controls with known negative and positive levels of reducing substances pointofcare.netscrvt.comcompliancebridge.com.

Technological Advancements and Future Directions in Redox Reagent Chemistry

Innovations in Reagent Immobilization and Solid-Phase Assay Design

The immobilization of redox reagents onto solid supports offers significant advantages, including enhanced stability, reusability, and the potential for simplified assay procedures and separation of products from the reaction mixture. Various techniques are employed for immobilization, including non-covalent adsorption, physical entrapment, covalent attachment, and bio-conjugation. charchem.orgctpharma.com.tr These methods aim to maintain the reagent's activity and improve its robustness against environmental factors like temperature and pH changes. charchem.org

Solid-phase assay design leveraging immobilized redox reagents is crucial for developing sensitive and efficient analytical platforms. For instance, immobilized redox indicators can be used to evaluate the redox status of systems containing a solid phase, where free indicators might be adsorbed and become ineffective. americanelements.com Covalent attachment methods, which form strong bonds between the reagent and the support material, often provide higher stability and prevent leaching, thereby increasing the operational lifespan of the immobilized system. charchem.orgctpharma.com.tr Examples include covalent reactions between enzymes and gold chips treated with alkanethiols, followed by activation with cross-linkers like 1-ethyl-3-(3-dimethylamino-propyl) carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS) for immobilizing bioreceptors. thegoodscentscompany.com Metal-activated supports can also be used for protein immobilization through chelation. charchem.org

Innovations in this area focus on developing new support materials with tailored properties, optimizing immobilization chemistries for specific redox reagents, and designing solid-phase assay formats that allow for high-throughput analysis and integration into portable devices. The enhanced stability and reusability of immobilized reagents contribute significantly to the economic and environmental sustainability of chemical processes and analytical testing.

Integration of Microfluidic Systems for Enhanced Reagent Efficiency and Chemical Analysis

Microfluidic systems, often referred to as "lab-on-a-chip" devices, enable the precise manipulation of small fluid volumes within microscale channels. sigmaaldrich.comamericanelements.com Their integration into redox chemistry offers numerous benefits, including enhanced reagent efficiency, reduced sample and reagent consumption, faster reaction times, and improved control over reaction conditions. sigmaaldrich.comwikipedia.org The high surface-area-to-volume ratios in microchannels facilitate rapid heat and mass transfer, allowing for more efficient and safer chemical reactions with precise control and monitoring. wikipedia.org

Microfluidics allows for the automation of multiple chemical processes, integrating functions such as sample preparation, handling, detection, and analysis onto a single chip. sigmaaldrich.comfishersci.ca This integration is particularly valuable for complex chemical analysis and synthesis, enabling high-throughput screening and user-friendly automated systems. sigmaaldrich.com The laminar flow characteristics inherent in microfluidic channels can also be exploited to separate different streams, facilitating independent analysis of reactions and a better understanding of performance-limiting factors. fishersci.ca

Applications of microfluidic systems in redox chemistry span various fields, including chemical synthesis, biochemical analysis, and environmental monitoring. sigmaaldrich.comamericanelements.comsigmaaldrich.com For instance, microfluidic electrochemical sensing chips have been developed for rapid and efficient detection of contaminants. americanelements.com The continuous operation possible with microfluidics, combined with precise flow rate control, allows for consistent and reproducible reaction conditions over extended periods. fishersci.ca Future directions involve further miniaturization, development of more complex integrated functionalities, and the creation of portable, low-cost microfluidic devices for point-of-care diagnostics and on-site environmental analysis.

Exploration of Novel Indicator Systems and Signal Transduction for Enhanced Colorimetric Resolution

Colorimetric assays, which rely on a visible color change to indicate the presence or concentration of an analyte, are widely used due to their simplicity and ease of interpretation. In redox chemistry, indicator systems undergo a color transition upon oxidation or reduction. The development of novel indicator systems with enhanced colorimetric resolution, sensitivity, and selectivity is an active area of research.

Traditional colorimetric redox indicators, like those based on the reduction of copper ions in the Benedict's test principle used in Clinitest, provide a visual indication of reducing substances. wikipedia.orgacs.orgnih.gov Modern advancements involve exploring new classes of chromogenic and fluorogenic molecules that exhibit distinct and easily quantifiable spectral changes upon reacting with redox-active species. Fluorescent redox indicators, for example, are being developed to study dynamic redox changes in biological systems with high sensitivity. wikipedia.org

Novel colorimetric assays often utilize the reduction of metal complexes, such as ferric tripyridyltriazine (Fe³⁺-TPTZ) or copper ions (Cu²⁺), where the intensity of the resulting color is proportional to the concentration of the analyte. wikipedia.orgfishersci.sefishersci.ca Signal transduction mechanisms are being engineered to amplify the colorimetric response, improving the detection limits of assays. This can involve enzyme-assisted reactions or chemical redox cycling processes that regenerate the signal reporter. fishersci.se The integration of nanoparticles, such as gold nanoparticles, into colorimetric sensors can also enhance sensitivity through localized surface plasmon resonance effects or by serving as platforms for reagent immobilization and signal amplification. fishersci.ca Future research aims to design indicators with tunable redox potentials and optical properties, enabling the simultaneous detection of multiple analytes and the development of more sophisticated and sensitive colorimetric platforms.

Computational Chemistry Approaches to Optimize Reagent-Analyte Interactions and Predict Redox Potentials

Computational chemistry plays an increasingly vital role in the design and optimization of redox reagents and the prediction of their behavior. Methods such as Density Functional Theory (DFT), semi-empirical quantum mechanics (SEQM), and density functional tight-binding (DFTB) are employed to calculate and predict redox potentials of various compounds, including organic molecules and metal complexes. americanelements.comfishersci.secenmed.com These calculations provide valuable insights into the electronic structure, reaction mechanisms, and thermodynamic feasibility of redox processes. fishersci.sewikipedia.org

Computational approaches can help optimize the interaction between redox reagents and target analytes by modeling binding affinities and reaction pathways. This is crucial for designing selective reagents and understanding the factors that influence reaction kinetics. Machine learning techniques, particularly those based on graph-based methods, are being integrated with computational chemistry to enable faster and more efficient prediction of redox potentials and screening of large chemical spaces for promising new reagents. wikipedia.org This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing. wikipedia.org

Q & A

Q. What methodological considerations are critical when using Clinitest for quantitative analysis of urinary glucose in preclinical studies?

this compound relies on colorimetric reactions to estimate glucose concentrations, but its quantitative reliability is limited due to discrepancies in color interpretation and enzyme specificity . To mitigate errors:

  • Validate results against gold-standard methods (e.g., HPLC or mass spectrometry).
  • Include controls for pH, temperature, and interfering substances (e.g., ascorbic acid).
  • Use standardized lighting conditions for colorimetric comparisons.
  • Report results in ranges (e.g., 0.5–2 g/100 mL) rather than precise values to account for test variability .

Q. How does this compound’s sensitivity for SARS-CoV-2 antigen detection compare to RT-PCR across viral loads?

this compound’s sensitivity is highly dependent on viral load (measured via Ct values). In symptomatic individuals with Ct ≤25 (high viral load), sensitivity reaches 94.1% for Omicron, comparable to RT-PCR. However, for Ct >25 (low viral load), sensitivity drops to 0% for Omicron, highlighting its limitations in asymptomatic or early infection screening . Key steps for interpretation:

  • Stratify results by symptom status and Ct thresholds.
  • Pair this compound with molecular confirmation in low-prevalence settings.
  • Use Ct values as covariates in statistical models to adjust for false negatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound and enzyme-based test results (e.g., Test-tape) in urinary glucose studies?

Discrepancies arise from differing enzymatic mechanisms (e.g., glucose oxidase vs. copper reduction). For example, 24% of this compound results (2 g/100 mL) conflicted with Test-tape readings . Methodological solutions:

  • Conduct parallel testing with both methods on the same samples.
  • Statistically analyze discordant cases using Cohen’s kappa to quantify inter-test agreement.
  • Investigate confounding variables (e.g., pH, non-glucose reducing substances) via regression models .

Q. What experimental design principles optimize this compound’s utility in variant-specific SARS-CoV-2 research (e.g., Omicron vs. Delta)?

this compound’s sensitivity varies by variant: 69.6% for Omicron vs. 72.9% for Delta in general populations . To enhance rigor:

  • Use stratified sampling to ensure balanced representation of variants.
  • Incorporate longitudinal sampling to track sensitivity shifts during variant emergence.
  • Apply McNemar’s test to compare paired sensitivity rates across variants.
  • Report 95% confidence intervals to quantify uncertainty in sensitivity estimates .

Q. How should researchers address ethical and statistical biases when deploying this compound in population-level studies?

Ethical and statistical challenges include false reassurance (false negatives) and overreporting (false positives). Mitigation strategies:

  • Obtain ethics approval for protocols addressing informed consent and data anonymization (per NIH and CONSORT guidelines) .
  • Calculate sample sizes using power analysis to ensure adequate detection of sensitivity differences.
  • Adjust for verification bias (e.g., only testing symptomatic individuals) using latent class analysis .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing this compound’s diagnostic accuracy in heterogeneous cohorts?

  • Use receiver operating characteristic (ROC) curves to evaluate sensitivity/specificity trade-offs.
  • Apply mixed-effects models to account for clustering (e.g., by study site or demographic group).
  • Report results using STARD guidelines, including 2x2 contingency tables comparing this compound to reference standards .

Q. How can researchers formulate hypothesis-driven questions using this compound in emerging infectious disease studies?

  • Identify gaps via systematic reviews (e.g., this compound’s performance against novel variants).
  • Frame questions using PICO: Population (e.g., asymptomatic adults), Intervention (this compound), Comparator (RT-PCR), Outcome (sensitivity) .
  • Prioritize feasibility by aligning with available resources (e.g., biobanked samples for retrospective validation) .

Data Reporting Standards

  • Quantitative Data : Report sensitivity, specificity, and predictive values with 95% CIs. Differentiate results by viral load (Ct values) and variant .
  • Preclinical Studies : Adhere to NIH guidelines for transparent reporting of experimental conditions, including reagent lot numbers and calibration protocols .
  • Clinical Trials : Register protocols in repositories like ClinicalTrials.gov and follow CONSORT checklists for diagnostic accuracy studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.